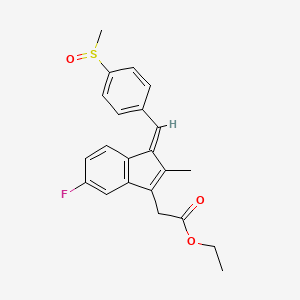
Sulindac Ethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulindac Ethyl Ester is a derivative of Sulindac, a non-steroidal anti-inflammatory drug (NSAID) known for its anti-inflammatory, analgesic, and antipyretic properties. This compound is primarily studied for its potential therapeutic applications and its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Sulindac Ethyl Ester can be synthesized through the esterification of Sulindac. The process typically involves reacting Sulindac with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and distillation units to separate and purify the ester product. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Sulindac Ethyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form Sulindac and ethanol.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis uses bases like sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions include Sulindac, ethanol, sulfoxides, and sulfones .
科学的研究の応用
Sulindac Ethyl Ester has a wide range of scientific research applications:
作用機序
Sulindac Ethyl Ester exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever . Additionally, this compound and its metabolites have been shown to induce apoptosis and inhibit cell proliferation through various molecular pathways .
類似化合物との比較
Similar Compounds
Sulindac: The parent compound, known for its anti-inflammatory properties.
Sulindac Sulfide: An active metabolite of Sulindac with potent anti-inflammatory effects.
Sulindac Sulfone: Another metabolite with anti-cancer properties.
Uniqueness
Sulindac Ethyl Ester is unique due to its ester functional group, which imparts different pharmacokinetic properties compared to its parent compound and metabolites. This esterification can enhance its bioavailability and reduce gastrointestinal side effects commonly associated with NSAIDs .
特性
分子式 |
C22H21FO3S |
|---|---|
分子量 |
384.5 g/mol |
IUPAC名 |
ethyl 2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetate |
InChI |
InChI=1S/C22H21FO3S/c1-4-26-22(24)13-20-14(2)19(18-10-7-16(23)12-21(18)20)11-15-5-8-17(9-6-15)27(3)25/h5-12H,4,13H2,1-3H3/b19-11- |
InChIキー |
OZFMCSDDWQEPMW-ODLFYWEKSA-N |
異性体SMILES |
CCOC(=O)CC1=C(/C(=C/C2=CC=C(C=C2)S(=O)C)/C3=C1C=C(C=C3)F)C |
正規SMILES |
CCOC(=O)CC1=C(C(=CC2=CC=C(C=C2)S(=O)C)C3=C1C=C(C=C3)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



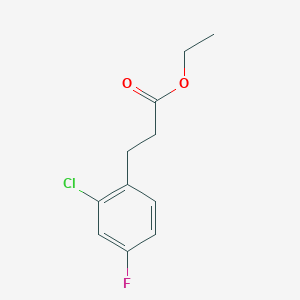

![1H-Thieno[3,4-b]pyrrole](/img/structure/B13420465.png)
![(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-17-(2-fluoroacetyl)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13420473.png)
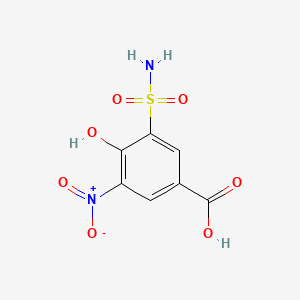
![5-[[1-[2-(4-butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B13420475.png)
![S-[2-(1-Methylethoxy)-2-oxoethyl]-L-cysteine Hydrochloride](/img/structure/B13420487.png)
![2-Propenethioic acid, 2-methyl-, S-[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] ester](/img/structure/B13420500.png)
![1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide](/img/structure/B13420510.png)
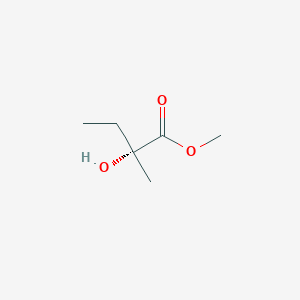
![2-[1-(Aminocarbonyl)-2-[[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazinyl]-acetic Acid Ethyl Ester](/img/structure/B13420518.png)
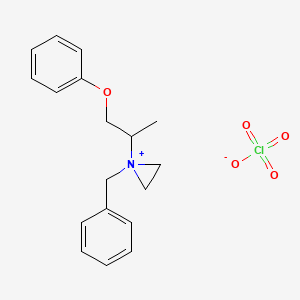
![Potassium;1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonate](/img/structure/B13420525.png)
